molecular formula C14H13ClN2O3 B2563441 2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride CAS No. 2126162-60-3

2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride

Cat. No.: B2563441
CAS No.: 2126162-60-3
M. Wt: 292.72
InChI Key: MJKVSASOTZGHAH-UHFFFAOYSA-N
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Description

“2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C14H12N2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridin-3-ylamino group attached to an ethoxyacetic acid moiety . The molecular weight is 256.26 .

Scientific Research Applications

Design and Development of Inhibitors

2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride and its derivatives have been explored for their potential as inhibitors in various biochemical contexts. For instance, a study by Brouillette et al. (1999) focused on designing benzoic acid inhibitors of influenza neuraminidase, where a 2-pyrrolidinone ring containing a hydroxymethyl side chain effectively replaced the N-acetylamino group of a low micromolar inhibitor, suggesting a novel structural template for developing potent benzoic acid inhibitors (Brouillette et al., 1999).

Fluorescence Probes for Reactive Oxygen Species

In the realm of detecting reactive oxygen species (ROS), novel fluorescence probes have been synthesized to selectively detect highly reactive oxygen species such as hydroxyl radical (·OH) and reactive intermediates of peroxidase. Setsukinai et al. (2003) developed 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs as novel probes that show fluorescence enhancement upon reaction with ROS, providing tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Catalysis and Chemical Transformations

Research by Prakash et al. (2014) introduced 2-(pyridine-2-ylmethylsulfanyl)benzoic acid (L) and its complexes as water-soluble catalysts for transfer hydrogenation of carbonyl compounds in water, highlighting the potential of such compounds in catalytic applications and the exploration of glycerol as a hydrogen source for transfer hydrogenation in water (Prakash et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds like this compound can serve as probes or reactants. For example, Zhang et al. (2016) explored the mechanisms of hydroxyl radical production from abiotic oxidation of pyrite under acidic conditions using benzoic acid as a probe, which could have implications for understanding contaminant transformation in environmental systems (Zhang et al., 2016).

Synthesis and Material Science

In material science and synthesis, the reactivity and functionalization of such compounds are of interest. Shimizu et al. (1992) reported the effective oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen in the presence of catalytic amounts of copper(II) chloride–amines, demonstrating the potential of benzoic acid derivatives in synthetic chemistry (Shimizu et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its use in pharmaceutical testing suggests it may interact with biological systems , but the exact mechanism would depend on the specific context of use.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

Properties

IUPAC Name

2-[2-oxo-2-(pyridin-3-ylamino)ethyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3.ClH/c17-13(16-11-5-3-7-15-9-11)8-10-4-1-2-6-12(10)14(18)19;/h1-7,9H,8H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKVSASOTZGHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CN=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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